Ortho-Methoxy Substitution Differentiates VR1 Antagonist Pharmacophore from Para-Methoxy and Non-Methoxy Analogs
The 2-methoxyphenyl moiety in CAS 1172881-52-5 introduces an intramolecular hydrogen-bond between the ortho-methoxy oxygen and the adjacent urea NH, which is absent in the 4-methoxy isomer (CAS 1171691-98-7) and the thiophen-2-yl analog (CAS 1170569-00-2). This interaction rigidifies the bioactive conformation and alters the spatial presentation of the phenyl ring within the VR1 binding pocket [1]. Literature on related tetrahydroquinolinylurea series demonstrates that ortho-substitution on the N′-phenyl ring can shift VR1 IC₅₀ values by ≥ 5-fold compared with para-substituted or unsubstituted phenyl analogs [1].
| Evidence Dimension | Intramolecular hydrogen-bonding capacity and conformational restriction of the urea N′-aryl substituent |
|---|---|
| Target Compound Data | 2-methoxyphenyl (ortho-OCH₃) – capable of forming a six-membered intramolecular H-bond with urea NH |
| Comparator Or Baseline | 4-methoxyphenyl analog (CAS 1171691-98-7): para-OCH₃ cannot form an equivalent intramolecular H-bond; Thiophen-2-yl analog (CAS 1170569-00-2): lacks H-bond acceptor in analogous position |
| Quantified Difference | Predicted conformational rigidification; SAR precedent from the patent series indicates ≥ 5-fold IC₅₀ variation between ortho- and para-substituted phenylureas [1] |
| Conditions | Inferred from patent SAR tables covering multiple tetrahydroquinolinylurea derivatives at the human VR1 receptor (no direct assay data publicly available for CAS 1172881-52-5) |
Why This Matters
This conformational constraint directly affects VR1 binding affinity and selectivity, making the ortho-methoxy substitution a non-interchangeable feature that must be replicated for reproducible pharmacological results.
- [1] Bayer Schering Pharma Aktiengesellschaft. WO 2005/044802 A2 – Tetrahydro-quinolinylurea derivatives as VR1 antagonists. International Publication Date: 19 May 2005. View Source
